(1E,3E,5E,7E,9Z,NE)-N-((2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ylidene)-N-(2-hydroxyethyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-1,3,5,7-tetraen-1-aminium
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Overview
Description
N-Retinylidene-N-retinylethanolamine, also known as A2E or di-retinoid-pyridinium-ethanolamine, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. N-Retinylidene-N-retinylethanolamine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-retinylidene-N-retinylethanolamine is primarily located in the membrane (predicted from logP) and cytoplasm.
N-retinylidene-N-retinylethanolamine is a pyridinium ion obtained by formal condensation between two molecules of retinol and one the amino group of ethanolamine. A major constituent of retinal pigment epithelium lipofuscin It is a retinoid and a pyridinium ion.
Scientific Research Applications
Chemopreventive Agents in Epithelial Cancer
Analogues of retinoic acid, which are structurally related to the compound , have been synthesized as potential chemopreventive agents against epithelial cancer. Specific compounds like Ethyl (E)-9-(2-norbornenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate and others have shown promising activity in inhibiting tumor promoter-induced ornithine decarboxylase in mouse epidermal assays (Dawson et al., 1980).
Synthesis of Retinoic Acid Metabolites
The synthesis of major metabolites of retinoic acid and 13-cis-retinoic acid has been achieved through Wittig condensation. These synthesized compounds are relevant in understanding the metabolic pathways and effects of retinoic acid, a compound related to the subject molecule (Aig et al., 1987).
Antioxidant and Anti-inflammatory Properties
A study on lutein and its oxidative degradation derivatives, including compounds structurally similar to the queried compound, indicated that these fragments exhibit higher antioxidant and anti-inflammatory properties than lutein itself. This has implications for potential therapeutic uses in inflammation-related diseases (Nidhi et al., 2015).
Photochemical Reactions in Retinal Lipofuscin
The photochemical mechanisms involved in the reactions of A2E, a component of human retinal lipofuscin, which includes a similar compound, have been studied. This research is significant in understanding maculopathies linked to retinal damage due to light absorption (Gaillard et al., 2004).
Properties
CAS No. |
147427-87-0 |
---|---|
Molecular Formula |
C42H58NO+ |
Molecular Weight |
592.9 g/mol |
IUPAC Name |
[(1E,3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-1,3,5,7-tetraenyl]-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]-(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C42H60NO/c1-33(21-23-39-37(5)19-13-27-41(39,7)8)15-11-17-35(3)25-29-43(31-32-44)30-26-36(4)18-12-16-34(2)22-24-40-38(6)20-14-28-42(40,9)10/h11-12,15-19,21-26,29-30,44H,13-14,20,27-28,31-32H2,1-10H3/q+1/b15-11+,18-12+,24-22+,29-25+,33-21+,34-16+,35-17+,36-26+,39-23+,43-30? |
InChI Key |
WPWFMRDPTDEJJA-FAXVYDRBSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=[N+](CCO)C=CC(=CC=CC(=CC=C2C(=CCCC2(C)C)C)C)C)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C |
Synonyms |
A2-E (N-retinylidene-N-retinylethanolamine) A2-E compound A2-E, N-retinylidene-N-retinylethanolamine A2E compound N-retinylidene-N-retinylethanolamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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